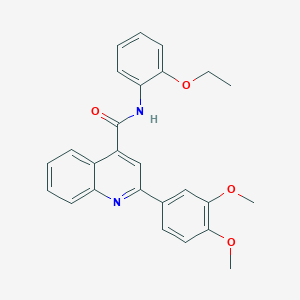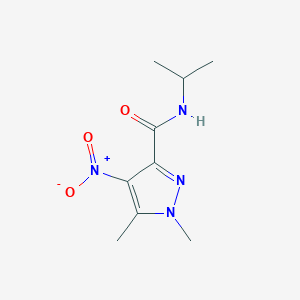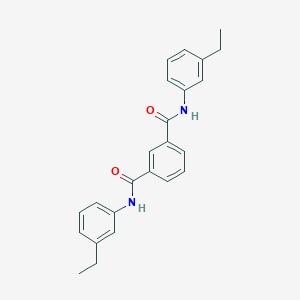![molecular formula C12H8ClF4N3O B458041 4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B458041.png)
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is a compound with significant applications in various fields, including pharmaceuticals and agrochemicals. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it highly valuable in scientific research and industrial applications.
Aplicaciones Científicas De Investigación
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by nitration and reduction reactions . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced technologies and automation in the production process ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to its biological effects . The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Flupentiofenox: Known for its use as an acaricide.
2-chloro-5-(trifluoromethyl)pyridine: Used in the synthesis of various agrochemicals.
4-chloro-2-trifluoromethylphenylboronic acid: Utilized in organic synthesis.
Uniqueness
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H8ClF4N3O |
|---|---|
Peso molecular |
321.66g/mol |
Nombre IUPAC |
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H8ClF4N3O/c1-20-10(7(13)5-18-20)11(21)19-9-4-6(12(15,16)17)2-3-8(9)14/h2-5H,1H3,(H,19,21) |
Clave InChI |
FDZQQPMIHMLKKM-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
SMILES canónico |
CN1C(=C(C=N1)Cl)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-(4-nitrophenyl)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B457959.png)
![Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B457960.png)
![N-(2,3-dimethylphenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B457961.png)
![methyl 2-[(3-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B457962.png)


![2-chloro-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B457967.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B457968.png)
![3-[(4-bromophenoxy)methyl]-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B457970.png)




![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B457979.png)
